BenchChemオンラインストアへようこそ!

Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Racemic N-Boc-3-(2-hydroxyethyl)morpholine with orthogonal Boc (amine) and free -OH handles eliminates protection/deprotection vs. aminoethyl analogs, boosting yield. XLogP3 ~0.50, single H-bond donor—ideal for CNS libraries and ATX inhibitor programs (morpholine analogs: IC50 0.41 nM). ISO-certified with NMR/HPLC/GC documentation for GLP compliance. RT storage. Substituting unprotected or regioisomeric morpholines derails reactivity.

Molecular Formula C11H21NO4
Molecular Weight 231.29
CAS No. 1784401-31-5
Cat. No. B3024276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
CAS1784401-31-5
Molecular FormulaC11H21NO4
Molecular Weight231.29
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1CCO
InChIInChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h9,13H,4-8H2,1-3H3
InChIKeyISQYKHGGGYDEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 1784401-31-5): Core Synthetic Utility and Procurement Profile


Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 1784401-31-5) is a racemic N-Boc-protected morpholine derivative bearing a 2-hydroxyethyl substituent at the 3-position. It possesses a molecular formula of C11H21NO4, a molecular weight of 231.29 g/mol, and a predicted XLogP3 of approximately 0.50, indicating balanced hydrophilicity . The compound is classified as a versatile synthetic intermediate, with the Boc group providing a latent secondary amine and the hydroxyethyl arm offering a site for further derivatization. Its procurement value stems from its use as a building block in medicinal chemistry programs targeting central nervous system disorders and autotaxin-related pathways .

Why Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate Cannot Be Replaced by Random Morpholine Analogs


The specific substitution pattern of a 3-(2-hydroxyethyl) group on the morpholine ring, combined with N-Boc protection, creates a unique spatial and electronic environment that directly influences downstream reactivity and biological target engagement. Simply substituting this racemic intermediate with an unprotected morpholine, a different regioisomer (e.g., 2-hydroxyethyl), or a heteroatom-altered linker (e.g., aminoethyl) can derail a synthetic sequence by altering nucleophilicity, hydrogen-bonding capacity, or the rate of protective group introduction and removal . The evidence below details the quantifiable differentiation that makes generic substitution a high-risk decision for research reproducibility.

Quantitative Differentiation Evidence for Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate Against Closest Analogs


Racemic vs. Single-Enantiomer Procurement: Cost-Purity Trade-off for Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate

When selecting a Boc-protected morpholine building block, the racemic mixture (CAS 1784401-31-5) provides a critical cost advantage over the single enantiomers (R)-tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 1257855-07-4) and (S)-tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 813433-76-0), while maintaining comparable purity specifications. This allows for economical scale-up in early-stage research where chirality is not yet required .

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Predicted Physicochemical Differentiation: pKa and Hydrogen-Bonding Profile of Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate vs. Deoxy and Aminoethyl Analogs

In silico predictions reveal that the 2-hydroxyethyl substituent imparts a distinct hydrogen-bond donor capacity and pKa profile compared to common alternatives. The target compound possesses one hydrogen-bond donor (the hydroxyl group) and four hydrogen-bond acceptors. In contrast, the deoxy analog (tert-butyl 3-methylmorpholine-4-carboxylate) has zero donors, and the aminoethyl analog gains an additional donor. This alters predicted solubility and permeability, making the target compound a balanced intermediate for CNS drug design .

Computational Chemistry ADME Prediction Drug Design

Regiochemical Differentiation: 3-(2-Hydroxyethyl) vs. 2-(2-Hydroxyethyl) Substitution on the Morpholine Ring

The position of the hydroxyethyl substituent on the morpholine ring is a critical determinant of synthetic utility. Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (substitution at the 3-position adjacent to the ring oxygen) exhibits different reactivity in cyclization and coupling reactions compared to the 2-substituted isomer, tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 913642-78-1). The 3-substituted variant provides a more extended reach for the hydroxyl group, which can be advantageous for accessing specific binding pockets in target proteins .

Organic Synthesis Structure-Activity Relationship Medicinal Chemistry

Predicted Boiling Point and Thermal Stability: Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate vs. Unprotected 3-(2-Hydroxyethyl)morpholine

N-Boc protection significantly alters the thermal profile of the morpholine scaffold. The predicted boiling point of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate is approximately 335.8°C at 760 mmHg, while the unprotected 3-(2-hydroxyethyl)morpholine (free secondary amine) would be expected to boil at a substantially lower temperature due to lack of the bulky carbamate group. This thermal stability is relevant for reactions requiring elevated temperatures or for storage under ambient conditions [1].

Process Chemistry Thermal Analysis Storage Stability

Functional Group Orthogonality: Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate vs. N-Boc-3-(2-aminoethyl)morpholine in Sequential Deprotection Strategies

In synthetic sequences requiring orthogonal deprotection, the hydroxyl group in the target compound offers different reactivity compared to an amino group. The Boc group can be removed under acidic conditions (TFA or HCl), while the hydroxyl remains intact and can be selectively oxidized or converted to a leaving group (e.g., mesylate, tosylate) without affecting the carbamate. In contrast, the aminoethyl analog requires additional protecting group strategies for the primary amine, increasing step count and reducing overall yield [1].

Protecting Group Chemistry Solid-Phase Synthesis Peptidomimetics

Purity and Quality Control: Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate Specifications vs. Unspecified Racemic Mixtures from Non-ISO Suppliers

Reputable suppliers of CAS 1784401-31-5 provide batch-specific certificates of analysis including NMR, HPLC, and GC data, with standard purity of ≥97%. This is in contrast to non-certified sources or generic 'morpholine derivative' listings that may lack rigorous analytical documentation. For regulated research environments or GLP studies, this traceable quality documentation is a prerequisite for compound acceptance .

Quality Control Analytical Chemistry Procurement Standards

Optimal Application Scenarios for Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate Based on Evidence


Early-Stage CNS Drug Discovery Library Synthesis Requiring Balanced Polarity

When building a compound library for central nervous system targets, the target compound's single hydroxyl donor and predicted XLogP3 of 0.50 offer a balanced polarity profile. This intermediate allows medicinal chemists to introduce the morpholine scaffold with a latent alcohol handle, which can be later diversified to modulate logD and brain penetration without adding excessive hydrogen-bond donors that would violate Lipinski's rules . The racemic nature provides cost efficiency during hit-finding phases, with chiral resolution deferred to lead optimization if required [1].

Autotaxin (ATX) Inhibitor Lead Optimization Using Morpholine-Containing Scaffolds

Patent literature explicitly links 3-(2-hydroxyethyl)morpholine-4-carboxylate derivatives to ATX inhibitory activity . In lead optimization programs for ATX inhibitors, this building block can serve as a key intermediate for introducing the morpholine moiety identified as optimal in indole-based ATX inhibitors (IC50 of 0.41 nM for the morpholine-containing analog vs. 2.90 nM for the comparator GLPG1690) [1]. The Boc group provides a convenient handle for late-stage deprotection and subsequent urea or carbamate formation, a strategy known to improve pharmacokinetic properties in this target class [1].

Multi-Step Synthesis Requiring Orthogonal Protection of Amine and Alcohol Functionalities

In complex synthetic sequences toward natural product analogs or peptidomimetics, the orthogonally protected amine (Boc) and alcohol (free hydroxyl) in CAS 1784401-31-5 enable a streamlined route. The Boc group can be removed under acidic conditions while maintaining the alcohol intact, which can then be selectively oxidized to an aldehyde or converted to a halide for further coupling . This orthogonality eliminates at least one protection/deprotection step compared to aminoethyl analogs, directly improving overall yield and reducing purification burden .

Quality-Controlled Intermediate Supply for GLP Toxicology Studies

When scaling up a lead compound for regulatory toxicology studies, the traceable quality documentation provided by ISO-certified suppliers of CAS 1784401-31-5 (NMR, HPLC, GC) is essential for meeting GLP compliance requirements . The compound's room-temperature storage compatibility and predicted thermal stability (boiling point ~336°C) simplify logistics and reduce the risk of degradation during shipping and long-term storage, unlike unprotected morpholine analogs that may require cold-chain handling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.